(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
CAS No.: 1072952-02-3
Cat. No.: VC3748003
Molecular Formula: C14H15BO4
Molecular Weight: 258.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1072952-02-3 |
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Molecular Formula | C14H15BO4 |
Molecular Weight | 258.08 g/mol |
IUPAC Name | [3-[(2-methoxyphenyl)methoxy]phenyl]boronic acid |
Standard InChI | InChI=1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3 |
Standard InChI Key | ISSAOILCOPRMKF-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
The molecular structure of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid features several key components:
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A phenyl ring with a boronic acid group (-B(OH)₂)
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A meta-position substitution with an oxygen atom linking to the 2-methoxybenzyl group
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A 2-methoxybenzyl moiety containing a methoxy group at the ortho position
This structural arrangement provides the compound with unique chemical behavior and reactivity profiles that distinguish it from other boronic acid derivatives. The presence of the methoxy group in the ortho position of the benzyl moiety likely influences its electronic properties and potential for hydrogen bonding interactions.
Physical and Chemical Properties
The compound is typically available as a powder or liquid and is utilized in medicinal chemistry, biomedicine, and pharmaceutical applications . Table 1 summarizes the key physical and chemical properties of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid:
Table 1: Key Properties of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Property | Value/Description |
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CAS Number | 1072952-02-3 |
Molecular Formula | C₁₄H₁₅BO₄ |
Molecular Weight | 258.08 g/mol |
Physical State | Powder or liquid |
Commercial Purity | Typically ≥97% |
Storage Recommendation | Store in tightly closed container, inert atmosphere |
Applications | Medicinal Chemistry, Biomedicine, Pharmaceuticals |
Reactivity Profile
Like other phenylboronic acid derivatives, (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid exhibits chemical behavior characteristic of boronic acids. The boronic acid functional group acts as a Lewis acid, capable of forming tetrahedral boronate complexes with appropriate Lewis bases. This reactivity is fundamental to its applications in organic synthesis and medicinal chemistry.
The compound's ability to form reversible covalent bonds with diol-containing molecules is particularly noteworthy. This property underlies many of its potential applications in drug delivery systems and biomedical research, as these reversible interactions can be modulated by factors such as pH and the presence of competing diols .
Analytical Methods for Detection and Quantification
Spectroscopic Analysis
Spectroscopic techniques likely applicable to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR)
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Infrared (IR) spectroscopy for identification of characteristic functional groups
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Mass spectrometry for molecular weight confirmation and structural elucidation
These techniques are essential for structural confirmation and purity assessment of the compound, particularly when used in research and pharmaceutical applications.
Applications in Medicinal Chemistry and Drug Development
Synthetic Building Block
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid serves as a valuable intermediate in organic synthesis, particularly in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura reaction. This application allows for the construction of complex molecular architectures that may exhibit biological activity or serve as pharmaceutical precursors.
The specific substitution pattern of this compound, featuring the 2-methoxybenzyl ether at the meta position, provides a unique reactivity profile that can be exploited in medicinal chemistry for developing structure-activity relationships and optimizing the properties of potential drug candidates.
Drug Delivery Systems
Based on the general properties of phenylboronic acids, (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid may find applications in the development of innovative drug delivery systems. Phenylboronic acids are capable of recognizing polyhydroxy compounds in autonomous drug delivery systems, allowing for targeted or controlled release mechanisms .
These delivery systems can potentially offer:
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pH-responsive drug release
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Glucose-responsive insulin delivery
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Targeted delivery to tissues rich in specific glycoproteins
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Enhanced bioavailability of poorly soluble drugs
Biological Activity Regulation
Research into phenylboronic acids has demonstrated their potential to regulate certain biological activities. The ability of these compounds to form reversible complexes with biomolecules containing hydroxyl groups allows them to modulate various biological processes . The specific structural features of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid may confer unique biological properties or targeting capabilities that could be exploited for therapeutic purposes.
Comparison with Related Boronic Acid Compounds
Structural Analogs
To better understand the unique features of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, it is instructive to compare it with structurally related compounds. Table 2 presents a comparison with several boronic acid derivatives mentioned in the literature:
Table 2: Comparison of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid with Related Compounds
Compound | Molecular Formula | Key Structural Feature | CAS Number |
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(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid | C₁₄H₁₅BO₄ | 2-Methoxy substituent on benzyl group | 1072952-02-3 |
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid | C₁₃H₁₂BFO₃ | 2-Fluoro substituent on benzyl group | 849062-13-1 |
Phenylboronic acid | C₆H₇BO₂ | Unsubstituted phenyl ring | Not specified |
4-Methylphenylboronic acid | C₇H₉BO₂ | Methyl group at para position | Not specified |
The comparison reveals the structural diversity within this class of compounds. The variation in the substituents on both the phenyl ring and the benzyl moiety can significantly influence the compounds' physicochemical properties, reactivity, and potential biological activities .
Analytical Considerations
The analytical methods applicable to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid are likely similar to those employed for related boronic acid compounds. Modern LC-MS/MS methods have demonstrated excellent sensitivity and reproducibility for the quantification of various phenylboronic acids, with detection limits in the pg/mL range .
The development of highly sensitive analytical methods is crucial for the application of these compounds in pharmaceutical research, where stringent quality control and accurate quantification are essential. The expertise gained from the analysis of other boronic acids provides valuable insights for the development of specific methods for (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid.
Current Research Trends and Future Perspectives
Emerging Applications
The field of boronic acid chemistry continues to evolve, with new applications emerging for compounds like (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid. Current research trends suggest several promising directions:
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Development of boron-containing pharmaceuticals with improved pharmacokinetic properties
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Application in bioorthogonal chemistry for in vivo labeling and imaging
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Integration into smart materials that respond to specific biological stimuli
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Utilization in chemical biology for probing carbohydrate-dependent processes
Analytical Innovations
Significant advancements are being made in analytical methods for boronic acids, with sensitivities now reaching the pg/mL level. Research has demonstrated that water and pure acetonitrile as mobile phases can produce higher sensitivity for boronic acid compounds compared to when modifiers are added to the eluent system .
These analytical innovations contribute to the broader understanding of boronic acid compounds and facilitate their application in research and industrial settings. Future developments in this area are likely to focus on further enhancing sensitivity, specificity, and throughput.
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